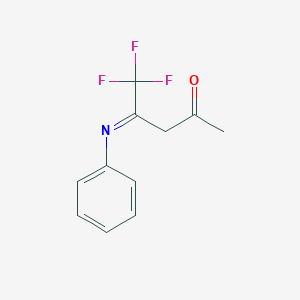![molecular formula C11H14N2 B14200304 6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- CAS No. 833458-54-1](/img/structure/B14200304.png)
6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- is a complex organic compound characterized by its unique bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism by which 6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine: Another bicyclic compound with a similar structure but different chemical properties.
(6R,10R)-tert-Butyl 3-Oxo-2,3,6,7,9,10-hexahydro-6,10-methano[1,2,4]triazolo[4,3-a][1,5]diazocine-8(5H)-carboxylate: A synthetic intermediate with a related structure
Uniqueness
6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications that similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
833458-54-1 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3,11-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene |
InChI |
InChI=1S/C11H14N2/c1-2-9-4-8-5-10(7-12-6-8)11(9)13-3-1/h1-3,8,10,12H,4-7H2 |
InChI-Schlüssel |
VGFDCGRRUGAKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3=C(C1CNC2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)



